d-Ribose-1-d

Stable Isotope Labeling Mass Spectrometry Quality Control

d-Ribose-1-d (CAS 119540-50-0) delivers positional specificity that unlabeled D-ribose and non-C1-deuterated analogues cannot match. The deuterium at the anomeric C1 eliminates mutarotation-related signal splitting in ¹H NMR and provides a clean +1.0063 Da mass shift for interference-free LC-MS/MS quantitation—critical for pentose phosphate pathway flux studies, RNA structure determination, and stereochemical enzyme mechanism investigations. With ≥98 atom % D isotopic enrichment ensuring minimal native analyte cross-talk, this tracer-grade compound is the definitive choice for demanding quantitative workflows. Supplied in research-scale quantities with full Certificates of Analysis.

Molecular Formula C5H10O5
Molecular Weight 151.136
CAS No. 119540-50-0
Cat. No. B583951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Ribose-1-d
CAS119540-50-0
SynonymsRibose-1-d;  D-(-)-Ribose-1-d
Molecular FormulaC5H10O5
Molecular Weight151.136
Structural Identifiers
SMILESC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i5D
InChIKeyPYMYPHUHKUWMLA-CTKLWWRUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





d-Ribose-1-d (CAS 119540-50-0): A Positionally Specific Deuterated Pentose for Metabolic Tracing and Structural Biology


d-Ribose-1-d (CAS 119540-50-0) is a stable isotope-labeled analogue of the naturally occurring aldopentose D-ribose, in which the hydrogen atom at the C1 anomeric position is replaced with deuterium (²H) [1]. This isotopic substitution increases the monoisotopic mass from 150.0528 Da to 151.0591 Da, providing a quantifiable mass shift for mass spectrometry (MS) applications [2], while simultaneously simplifying nuclear magnetic resonance (NMR) spectra by eliminating the complex proton signals associated with the anomeric center [3]. As a key precursor in nucleoside and nucleotide synthesis, this specifically labeled compound enables precise tracking of metabolic flux and conformational dynamics in studies of RNA, DNA, and associated enzyme mechanisms.

Why Unlabeled or Non-Positionally Labeled d-Ribose Cannot Substitute for d-Ribose-1-d


Generic substitution of d-Ribose-1-d with unlabeled D-ribose or even other deuterated ribose analogues (e.g., D-ribose-2-d or D-ribose-5-d) fails for analytical applications requiring positional specificity. Unlabeled D-ribose produces a complex NMR spectrum with overlapping anomeric signals and lacks the requisite mass shift for precise MS quantitation, while non‑C1‑deuterated analogues introduce isotopic labels at positions that may be subject to metabolic exchange or provide different NMR spectral editing outcomes [1]. The anomeric C1 position is central to mutarotation, glycosidic bond formation, and enzyme recognition, making its specific deuteration essential for studies that demand unambiguous tracking of this carbon's stereochemical fate and for simplifying the analysis of pyranose‑furanose equilibria [2].

Quantitative Differentiation of d-Ribose-1-d: Evidence for Procurement and Experimental Selection


Isotopic Enrichment: 98 atom % D versus Unlabeled D-Ribose

d-Ribose-1-d is supplied with a minimum isotopic enrichment of 98 atom % deuterium at the C1 position, as verified by multiple commercial sources . In contrast, unlabeled D-ribose (CAS 50-69-1) contains a natural abundance of deuterium of approximately 0.015% [1]. This >6,500-fold difference in enrichment enables d-Ribose-1-d to serve as an internal standard or tracer without significant background signal from the natural isotopic abundance of the analyte.

Stable Isotope Labeling Mass Spectrometry Quality Control

Mass Spectrometric Differentiation: 1.0063 Da Mass Shift from Unlabeled D-Ribose

The replacement of a single hydrogen atom with deuterium at the C1 position results in a monoisotopic mass increase from 150.0528 Da for unlabeled D-ribose to 151.0591 Da for d-Ribose-1-d [1][2]. This 1.0063 Da mass shift is easily resolved by modern high-resolution mass spectrometers, allowing for the unambiguous differentiation and simultaneous quantification of the labeled tracer and endogenous metabolite in complex biological matrices.

Mass Spectrometry Metabolomics Quantitative Analysis

Synthetic Efficiency: 96±1% Deuterium Retention in Nucleotide Synthesis from d-Ribose-1-d

In a chemical synthesis of specifically deuterated nucleotides, the intermediate [1-2H]-D-ribose was converted enzymatically to ribonucleotides and deoxyribonucleotides. The resulting products exhibited an average deuterium content of 96±1% at the specified positions [1]. This demonstrates that the isotopic label at the C1 position is stable under the conditions of nucleoside synthesis, a prerequisite for its use in generating labeled RNA and DNA oligomers for advanced NMR studies.

Nucleotide Synthesis NMR Spectroscopy Enzymatic Conversion

Stereospecific Metabolic Tracing: Pro-R Specific Incorporation in Riboflavin Biosynthesis

Feeding experiments with Ashbya gossypii using D-[1-2H]ribose, followed by NMR analysis of the resulting riboflavin, demonstrated the stereospecific incorporation of deuterium exclusively into the pro-R position at C-1' of the ribityl side chain [1]. In contrast, D-[2-2H]ribose labeled the C-2' position. This positional and stereochemical specificity enabled the authors to rule out an Amadori rearrangement mechanism and support a Schiff base reduction pathway.

Biosynthetic Pathway Elucidation NMR Analysis Mechanistic Enzymology

Purity and Quality Control: Comparable Chiral Integrity to Unlabeled D-Ribose

Commercial specifications for d-Ribose-1-d report a chemical purity of ≥95% by HPLC , which is comparable to the ≥98% purity typical for unlabeled D-ribose [1]. While the specific rotation of d-Ribose-1-d is not routinely reported, its synthesis from unlabeled D-ribose via stereospecific reactions preserves the chiral centers at C2, C3, and C4, ensuring that its optical activity remains consistent with the natural enantiomer. This confirms that deuteration at C1 does not compromise the compound's stereochemical integrity, a critical parameter for enzymatic studies.

Quality Control Chiral Purity Analytical Chemistry

Optimized Applications for d-Ribose-1-d: From Mechanistic Enzymology to Structural Biology


Stable Isotope-Resolved Metabolomics for Pentose Phosphate Pathway Flux Analysis

d-Ribose-1-d serves as an ideal tracer for quantifying metabolic flux through the pentose phosphate pathway (PPP) using high-resolution mass spectrometry. Its 1.0063 Da mass shift relative to endogenous ribose allows for the simultaneous detection and accurate quantification of both labeled and unlabeled species [1]. This is particularly valuable in studies of cancer metabolism, where PPP flux is often upregulated, enabling researchers to precisely measure the contribution of exogenous ribose to nucleotide biosynthesis without interference from the natural background pool [2].

Site-Specific Incorporation into RNA for NMR Structural Biology

As demonstrated by Chen et al. (2002), [1-2H]-D-ribose can be efficiently converted into ribonucleotides with high deuterium retention (96±1%) [3]. These labeled nucleotides are then incorporated into RNA oligomers via in vitro transcription. The C1-deuteration specifically simplifies the ¹H NMR spectrum by removing the anomeric proton signal, reducing spectral crowding in the sugar region and facilitating the unambiguous assignment of other ribose protons and internucleotide NOEs. This approach is critical for determining high-resolution structures of large RNAs by NMR.

Mechanistic Elucidation of Enzymatic Reactions at the Anomeric Center

The stereospecific labeling observed in riboflavin biosynthesis with d-Ribose-1-d [4] exemplifies its utility in probing the stereochemical course of enzyme-catalyzed reactions involving the C1 position. This includes studies of glycosyltransferases, nucleoside phosphorylases, and ribokinases, where tracking the fate of the anomeric hydrogen can distinguish between mechanisms involving inversion or retention of stereochemistry, or identify if a reaction proceeds through a covalent enzyme-substrate intermediate.

Synthesis of Positionally Labeled Nucleoside Analogs for Drug Metabolism Studies

d-Ribose-1-d is a key starting material for synthesizing deuterated nucleoside analogs used as internal standards in LC-MS/MS assays for pharmacokinetic studies. The specific label at the anomeric position ensures that the internal standard co-elutes with the unlabeled drug candidate but is distinguished by its unique mass, enabling precise quantification of drug levels in plasma or tissue samples. The high isotopic purity (≥98 atom % D) minimizes the contribution of the internal standard to the analyte signal, improving assay accuracy and precision at low concentrations.

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